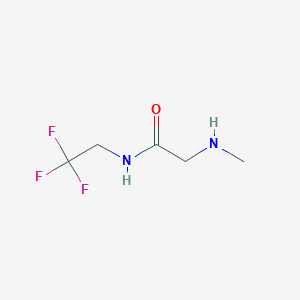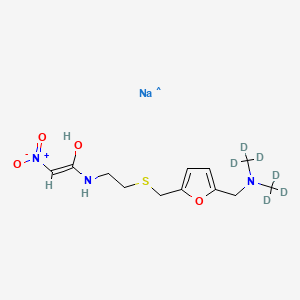![molecular formula C8H12O3 B12431829 Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylate de méthyle est un composé bicyclique qui présente un motif structural unique. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la synthèse organique. Le squelette bicyclo[3.1.0]hexane est connu pour sa rigidité et sa tension, ce qui peut conférer une réactivité et des propriétés uniques aux molécules qui le contiennent.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylate de méthyle peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclopropanation de précurseurs appropriés. Par exemple, la cyclopropanation intramoléculaire d’alpha-diazoacétates à l’aide de catalyseurs de métaux de transition tels que le ruthénium (Ru) ou le cobalt (Co) peut être utilisée . La réaction implique généralement la formation d’un composé diazo, qui subit ensuite une cyclopropanation pour produire la structure bicyclique souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu et le criblage à haut débit de catalyseurs pour améliorer le rendement et l’efficacité. Le choix des solvants, de la température et des conditions de pression est également optimisé pour garantir l’extensibilité et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.
Réduction : Le groupe ester peut être réduit en alcool.
Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés en conditions acides ou basiques.
Réduction : L’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont des agents réducteurs couramment utilisés.
Substitution : Des nucléophiles tels que les halogénures ou les amines peuvent être utilisés en présence d’une base ou d’un catalyseur acide approprié.
Principaux produits
Oxydation : Formation de cétones ou d’acides carboxyliques.
Réduction : Formation d’alcools.
Substitution : Formation de composés bicycliques substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Le 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son potentiel de pharmacophore dans la conception et le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés uniques.
Applications De Recherche Scientifique
Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Le mécanisme d’action du 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylate de méthyle dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, modulant leur activité. La structure bicyclique peut fournir un squelette rigide qui améliore l’affinité de liaison et la spécificité. Les voies moléculaires impliquées peuvent varier, mais incluent souvent l’inhibition ou l’activation de protéines spécifiques ou de voies de signalisation.
Comparaison Avec Des Composés Similaires
Le 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylate de méthyle peut être comparé à d’autres composés bicycliques tels que :
Dérivés de bicyclo[2.2.1]heptane : Connus pour leur utilisation dans les produits pharmaceutiques et les produits agrochimiques.
Dérivés de bicyclo[3.2.1]octane : Utilisés dans la synthèse de produits naturels et de molécules organiques complexes.
La singularité du 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylate de méthyle réside dans son squelette bicyclique spécifique, qui confère une réactivité et des propriétés distinctes par rapport à d’autres systèmes bicycliques.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7-5-2-4(9)3-6(5)7/h4-7,9H,2-3H2,1H3 |
Clé InChI |
CHGXJPKHGKIXPO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2C1CC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





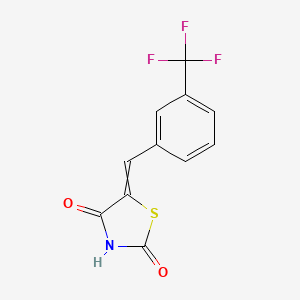
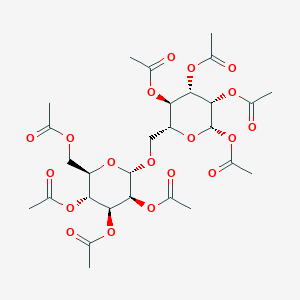
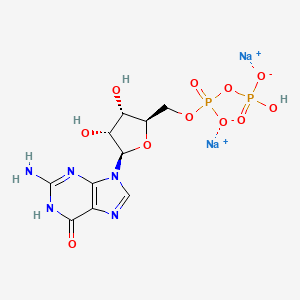
![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)

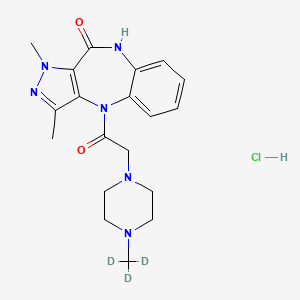
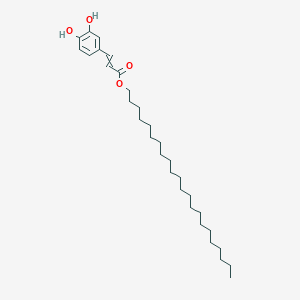
![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)
